11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate
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Overview
Description
11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by the presence of a chromen ring system substituted with a chloro group and a methylphenyl group, along with an azaniumylundecanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate typically involves the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of a suitable phenol derivative with an aldehyde under acidic or basic conditions.
Introduction of Substituents: The chloro and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Azaniumylundecanoate Moiety: The azaniumylundecanoate moiety can be introduced through the reaction of the chromen derivative with an appropriate amine and carboxylic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted chromen derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other biologically active compounds.
Biology: For studying the biological activities of chromen derivatives, including their anti-inflammatory and antioxidant properties.
Medicine: Potential use as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(4-methylphenyl)chromen-4-one: A simpler chromen derivative with similar substituents.
4-methylphenylchromen-4-one: Lacks the chloro group but has similar structural features.
Chromen-4-ylidene derivatives: Compounds with similar chromen ring systems and various substituents.
Uniqueness
11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate is unique due to the presence of the azaniumylundecanoate moiety, which may impart distinct biological activities and chemical properties compared to other chromen derivatives.
Properties
IUPAC Name |
11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClNO3/c1-20-11-13-21(14-12-20)26-19-24(23-18-22(28)15-16-25(23)32-26)29-17-9-7-5-3-2-4-6-8-10-27(30)31/h11-16,18-19H,2-10,17H2,1H3,(H,30,31)/b29-24+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOAMBJKHXIYRA-RMLRFSFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=[NH+]CCCCCCCCCCC(=O)[O-])C3=C(O2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=[NH+]\CCCCCCCCCCC(=O)[O-])/C3=C(O2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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